molecular formula C11H5N5OS2 B2807068 2-(1,2,3-thiadiazol-4-yl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one CAS No. 2415501-34-5

2-(1,2,3-thiadiazol-4-yl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one

Cat. No.: B2807068
CAS No.: 2415501-34-5
M. Wt: 287.32
InChI Key: ROICBLOPOFAWLS-UHFFFAOYSA-N
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Description

2-(1,2,3-thiadiazol-4-yl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one is a sophisticated fused heterocyclic compound designed for advanced pharmacological and agrochemical research. This molecule incorporates multiple privileged structures, primarily the quinazolinone and thiadiazole scaffolds, which are widely recognized for their broad and potent biological activities . The strategic fusion of these moieties is known to profoundly influence biological activity, often leading to enhanced efficacy and unique mechanisms of action . This compound is of significant interest in antimicrobial development. Research on analogous quinazolino-thiadiazole hybrids has demonstrated encouraging broad-spectrum antibacterial and antifungal activity against a range of strains . Similarly, derivatives containing the 1,3,4-thiadiazole core have shown exceptional promise, with many novel compounds exhibiting superior inhibitory efficacy compared to standard reference antibiotics, achieving high levels of microbial growth suppression . In the agricultural sector, closely related structures have displayed potent activity against destructive phytopathogens. For instance, some quinazolinone-triazolothiadiazole derivatives show excellent in vitro and in vivo efficacy against bacteria like Xanthomonas oryzae (Xoo), a major threat to rice crops, outperforming commercial bactericides . The compound's potential mechanism of action may involve the disruption of essential enzymatic functions or interaction with cellular receptors, a trait common to the electron-rich, mesoionic thiadiazole scaffold which allows it to effectively cross biological membranes and interact with target proteins . For research purposes only. Not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-(thiadiazol-4-yl)-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5N5OS2/c17-10-6-3-1-2-4-7(6)12-11-16(10)14-9(19-11)8-5-18-15-13-8/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROICBLOPOFAWLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N3C(=N2)SC(=N3)C4=CSN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5N5OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2,3-thiadiazol-4-yl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one typically involves the cyclocondensation of 1,3,4-thiadiazol-2-amines with 2-halobenzoyl chlorides. This reaction is facilitated by the presence of electron-withdrawing substituents in the halobenzoyl chlorides, which enhance the reactivity of the starting materials . The reaction conditions often include the use of organic solvents such as ethanol or acetone, and the process is typically carried out at room temperature or under reflux conditions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis protocols. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(1,2,3-thiadiazol-4-yl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new heterocyclic derivatives with modified functional groups .

Scientific Research Applications

Key Synthetic Routes

  • Thiadiazole Derivatives : The initial step often involves the synthesis of thiadiazole derivatives which serve as precursors. For instance, substituted thiadiazoles can be reacted with quinazolinone derivatives to form the target compound.
  • Cyclization Reactions : Cyclization reactions are crucial in forming the quinazoline core. The use of reagents such as acetic anhydride or phosphorous oxychloride has been noted to facilitate these reactions effectively.

Biological Activities

The compound exhibits a range of biological activities that make it a candidate for further pharmacological studies.

Anticancer Activity

Research has indicated that derivatives of 2-(1,2,3-thiadiazol-4-yl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one show significant anticancer properties. Studies have demonstrated:

  • Inhibition of Tumor Cell Proliferation : Compounds in this class were shown to inhibit the growth of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .
  • Broad-Spectrum Efficacy : Certain derivatives have displayed effectiveness against multiple tumor types, suggesting their potential as broad-spectrum anticancer agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities:

  • Antibacterial and Antifungal Effects : Some studies report that derivatives exhibit potent antibacterial and antifungal activities against clinical strains . The mechanisms often involve disruption of microbial cell walls or interference with metabolic pathways.

CNS Depressant Activity

Another area of interest is the central nervous system (CNS) activity:

  • Sedative and Hypnotic Properties : Certain synthesized derivatives have shown potential as sedatives and hypnotics in animal models. The evaluation included tests for anticonvulsant activity where some compounds exhibited significant effects .

Case Study 1: Anticancer Activity

In a study evaluating the anticancer properties of various quinazoline derivatives including those based on 2-(1,2,3-thiadiazol-4-yl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one:

  • Methodology : The study utilized MTT assays to assess cell viability across different cancer cell lines.
  • Findings : Compounds demonstrated IC50 values in the micromolar range against breast and lung cancer cells.

Case Study 2: Antimicrobial Efficacy

A recent investigation into the antimicrobial efficacy of thiadiazole-based compounds revealed:

  • Methodology : Disk diffusion methods were employed to evaluate inhibition zones against bacterial strains.
  • Results : Several compounds exhibited inhibition zones greater than 15 mm against Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of 2-(1,2,3-thiadiazol-4-yl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, such as carbonic anhydrase and cholinesterase, by binding to their active sites . This inhibition disrupts the normal function of these enzymes, leading to various biological effects. Additionally, the compound can interact with DNA and proteins, further contributing to its antimicrobial and anticancer activities .

Comparison with Similar Compounds

Comparison with Structural Analogs and Heterocyclic Derivatives

Structural Analogs with Varying Substituents

Substituents on the thiadiazoloquinazolinone core significantly influence biological activity. Key derivatives include:

Compound Name Substituents Molecular Formula Molecular Weight Biological Activity Reference
2-(1,2,3-Thiadiazol-4-yl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one 1,2,3-Thiadiazol-4-yl C₁₂H₆N₄OS₂ 294.24 Not explicitly reported (analogs: antimicrobial)
2-(Propylthio)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one Propylthio C₁₂H₁₁N₃OS₂ 293.36 Antituberculosis (100% inhibition at 6.25 µg/mL vs. M. tuberculosis)
8-Chloro-2-(phenylamino)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one Chloro, phenylamino C₁₅H₉ClN₄OS 328.78 Not explicitly reported (structural analog)
2-(3,5-Dichlorophenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one 3,5-Dichlorophenyl C₁₅H₇Cl₂N₃OS 364.21 Not explicitly reported

Key Observations :

  • Antituberculosis Activity : The propylthio-substituted derivative demonstrates potent activity against Mycobacterium tuberculosis H37Rv, surpassing rifampicin at 6.25 µg/mL .
  • Substituent Impact: Chloro and phenylamino groups (as in ) may enhance lipophilicity and target binding, though specific data are lacking.
Heterocyclic Variants with Different Fused Rings

Replacing the thiadiazole ring with other heterocycles alters pharmacological profiles:

Compound Class Core Structure Example Substituents Biological Activity Reference
Triazoloquinazolinones [1,2,4]Triazolo[4,3-a]quinazolin-5-one 4-Benzyl, 1-substituted H₁-antihistaminic (e.g., Alagarsamy et al., 2005, 2007)
Thiazoloquinazolinones Thiazolo[2,3-b]quinazolin-5-one Exocyclic aryltellurium groups Biologically promising (tellurium-mediated redox activity)
Pyrrolopyrazines Pyrrolo[2,3-b]pyrazine Methoxy, tosyl groups Intermediate for kinase inhibitors (synthetic focus)

Key Comparisons :

  • Triazoloquinazolinones: Exhibit H₁-antihistaminic activity, with 4-benzyl derivatives showing IC₅₀ values in the nanomolar range .
  • Pharmacological Diversity: Thiadiazoloquinazolinones are more associated with antimicrobial/antituberculosis activity, whereas triazolo derivatives target allergic pathways.

Q & A

Q. Critical Parameters

  • Temperature : Reactions often require 80–100°C for cyclization .
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate thiadiazole ring formation .

How can researchers characterize the purity and structural integrity of this compound?

Q. Basic Analytical Techniques

  • Spectroscopy :
    • ¹H/¹³C NMR : To confirm hydrogen and carbon environments, particularly distinguishing thiadiazole protons (δ 8.5–9.5 ppm) and quinazolinone carbonyls (δ 160–170 ppm) .
    • IR : Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S bonds at 600–700 cm⁻¹) .
  • Chromatography :
    • TLC/HPLC : Monitor reaction progress and purity using silica gel plates (ethyl acetate/hexane eluent) or reverse-phase columns .

Q. Advanced Methods

  • Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., expected [M+H]⁺ for C₁₃H₇N₅OS₂: 323.02) .
  • X-ray Crystallography : Resolve crystal structure to validate stereochemistry .

How can researchers resolve contradictions in reported bioactivity data for this compound?

Advanced Data Analysis
Contradictions often arise from structural analogs with varying substituents or assay conditions. Strategies include:

  • Comparative SAR Studies : Compare bioactivity of derivatives (e.g., antimicrobial IC₅₀ values) to identify substituent effects (Table 1) .
  • Assay Standardization : Use consistent cell lines (e.g., HeLa for cytotoxicity) and controls to minimize variability .

Q. Table 1: Bioactivity of Structural Analogs

CompoundSubstituentBiological Activity (IC₅₀, μM)Source
Thiazolo-triazole A3,4-Dimethoxy phenylAnticancer: 12.5 ± 1.2
Thiadiazolo-quinazoline4-NitrophenylAntimicrobial: 8.7 ± 0.9

What computational methods are suitable for studying its mechanism of action?

Q. Advanced Methodological Approach

  • Molecular Docking : Use AutoDock Vina to simulate binding to targets (e.g., EGFR kinase). Analyze binding poses (e.g., hydrogen bonds with thiadiazole sulfur) .
  • Molecular Dynamics (MD) : Simulate ligand-protein stability over 100 ns to assess binding affinity .
  • QSAR Modeling : Correlate electronic descriptors (e.g., logP, polar surface area) with bioactivity to guide derivative design .

How to design derivatives for improved pharmacokinetic properties?

Q. Advanced Synthesis Strategy

  • Bioisosteric Replacement : Substitute thiadiazole with triazole to enhance solubility while retaining activity .
  • Prodrug Design : Introduce ester groups at the quinazolinone 5-position for better oral bioavailability .
  • Metabolic Stability : Use microsomal assays (e.g., rat liver microsomes) to identify metabolic hotspots .

What in vitro models are appropriate for initial bioactivity screening?

Q. Basic Experimental Design

  • Antimicrobial : Broth microdilution against S. aureus (ATCC 25923) and E. coli (ATCC 25922) .
  • Anticancer : MTT assay on MCF-7 (breast cancer) and A549 (lung cancer) cell lines .
  • Anti-inflammatory : COX-2 inhibition assay using ELISA .

Q. Key Controls

  • Include reference drugs (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial activity) .

How can reaction yields be optimized in thiadiazole-quinazoline hybrid synthesis?

Q. Methodological Optimization

  • Solvent Selection : Use DMF for polar intermediates or toluene for reflux conditions .
  • Catalyst Screening : Test Pd(OAc)₂ for cross-coupling steps or iodine for oxidative cyclization .
  • Workflow : Employ Design of Experiments (DoE) to optimize temperature, solvent ratio, and catalyst loading .

What are the challenges in scaling up synthesis for preclinical studies?

Q. Advanced Process Chemistry

  • Purification : Replace column chromatography with recrystallization (ethanol/water) for cost-effective scaling .
  • Byproduct Management : Monitor and remove sulfonic acid derivatives via aqueous washes .
  • Yield Tracking : Use in-line FTIR for real-time reaction monitoring .

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